molecular formula C15H19NO4 B2905228 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid CAS No. 2080412-76-4

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid

Cat. No.: B2905228
CAS No.: 2080412-76-4
M. Wt: 277.32
InChI Key: PRIYVZNJLLJPJX-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid is an organic compound that features a benzyloxy group attached to an azepane ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or diamines.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the azepane ring.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of azepane derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the azepane ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylmethoxy)acetic acid: Similar in structure but lacks the azepane ring.

    (5-Oxooxazolidin-4-yl)acetic acid: Contains an oxazolidinone ring instead of an azepane ring.

    Benzyloxyacetic acid: Similar but without the azepane ring.

Uniqueness

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid is unique due to the presence of both the benzyloxy group and the azepane ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(2-oxo-3-phenylmethoxyazepan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)10-16-9-5-4-8-13(15(16)19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYVZNJLLJPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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